Moquizone hydrochloride

Description

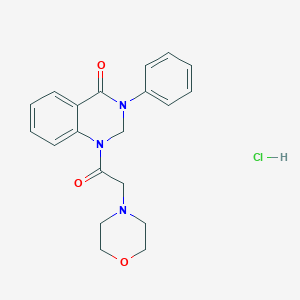

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19395-78-9 |

|---|---|

Molecular Formula |

C20H22ClN3O3 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C20H21N3O3.ClH/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23;/h1-9H,10-15H2;1H |

InChI Key |

NUQJOBPPCCFWJG-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |

Other CAS No. |

19395-78-9 |

Related CAS |

19395-58-5 (Parent) |

Synonyms |

1-morpholino-acetyl-3-phenyl- 2,3-dihydro-4(1H)-quinazolinone. HCl moquizone moquizone hydrochloride |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Moquizone Hydrochloride

In Vitro Pharmacological Investigations of Moquizone (B1676739) Hydrochloride

In vitro studies are crucial for characterizing the pharmacological profile of a new chemical entity. These studies, conducted in a controlled laboratory setting outside of a living organism, provide foundational data on a compound's biological effects at the cellular and molecular level.

Cellular and Subcellular Modulatory Effects

Specific studies detailing the direct cellular and subcellular modulatory effects of Moquizone hydrochloride are not extensively available in the public domain. Research in this area would typically investigate the compound's impact on various cell types, such as hepatocytes, to understand the cellular basis of its choleretic action. Such studies could involve assessing changes in cell viability, proliferation, and specific metabolic functions. Furthermore, investigations at the subcellular level would aim to identify the compound's interaction with specific organelles, like the endoplasmic reticulum or mitochondria, which are involved in bile acid synthesis and transport.

Isolated Tissue and Organ Bath Preparations Studies

Receptor Binding Kinetics and Affinity Profiling of this compound

A comprehensive understanding of a drug's mechanism of action often involves characterizing its interaction with specific protein receptors. Receptor binding assays are used to determine the affinity (Kd) of a compound for a particular receptor, as well as its association (kon) and dissociation (koff) rate constants. This information helps in identifying the molecular targets of a drug and predicting its potency and duration of action. There are no publicly available studies that have profiled the receptor binding kinetics and affinity of this compound, and therefore, its specific molecular targets remain to be elucidated.

Enzyme Inhibition and Allosteric Modulation Studies of this compound

Many drugs exert their effects by inhibiting the activity of specific enzymes or by acting as allosteric modulators, which bind to a site on the enzyme or receptor distinct from the primary active site to modify its function. Such interactions can either enhance or inhibit the protein's activity. Investigations into whether this compound acts as an inhibitor or allosteric modulator of key enzymes involved in bile acid metabolism or transport would be essential for a complete mechanistic understanding. Currently, there is a lack of published data from enzyme inhibition or allosteric modulation studies for this compound.

Mechanistic Elucidation via In Vitro Pharmacodynamic Models

In vitro pharmacodynamic models are used to quantitatively describe the relationship between drug concentration and its pharmacological effect over time. These models are constructed based on data from various in vitro assays, such as those described in the preceding sections. Due to the limited availability of specific in vitro data for this compound, a detailed in vitro pharmacodynamic model has not been described in the literature.

Elucidation of this compound's Preclinical Mechanism of Action

The primary pharmacological effect of Moquizone is its choleretic activity. mdpi.comnih.gov The mechanism of action for a choleretic agent typically involves the stimulation of bile flow. This can be achieved through several potential mechanisms, including the direct stimulation of hepatocytes to increase the secretion of bile acids and other biliary constituents, or by increasing the water and electrolyte content of the bile.

Based on its classification as a choleretic, the preclinical mechanism of action of this compound is presumed to involve the enhancement of bile production at the level of the liver. However, without detailed in vitro and in vivo studies, the precise molecular pathways and targets involved in its choleretic effect have not been definitively established. It is known to be a quinazolinone derivative with both choleretic and antifibrillatory activity. mdpi.comnih.gov

Data Tables

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value |

| Cellular Effects | Data not available |

| Subcellular Effects | Data not available |

| Isolated Tissue Effects | Data not available |

Table 2: Receptor Binding and Enzyme Inhibition Data for this compound

| Parameter | Value |

| Receptor Binding Affinity (Kd) | Not determined |

| Enzyme Inhibition (IC50/Ki) | Not determined |

| Allosteric Modulation Activity | Not determined |

Molecular Target Identification and Functional Validation

There is no publicly available research that explicitly identifies and validates the specific molecular targets of this compound responsible for its choleretic and antifibrillatory effects. While its activity is known, the precise proteins, receptors, or enzymes it interacts with to elicit these pharmacological responses have not been detailed in the available literature.

Intracellular Signaling Pathway Perturbations

Consistent with the lack of identified molecular targets, there is no information on the specific intracellular signaling pathways that are modulated by this compound. Understanding these pathways is crucial for elucidating the downstream effects of the compound that lead to its observed physiological actions.

High-Throughput Screening for Novel Targets

Modern drug discovery often employs high-throughput screening (HTS) to identify novel targets for existing compounds. There is no indication from the available literature that this compound has been subjected to such screening to explore potential new therapeutic applications or to better understand its polypharmacology.

Structure-Based Approaches to Target Engagement

Structure-based drug design and target engagement studies are vital for understanding the binding of a compound to its target at a molecular level. No crystallographic or computational modeling studies detailing the interaction of this compound with any biological target are publicly accessible.

Preclinical Pharmacokinetic Assessment of this compound

The preclinical pharmacokinetic properties of a drug candidate are fundamental to its development. For this compound, specific data in this area is not available in the public domain.

In Vitro Metabolic Stability and Metabolite Profiling

Detailed in vitro studies to determine the metabolic stability of this compound in liver microsomes or hepatocytes from different species are not described in the available literature. Consequently, key parameters such as intrinsic clearance and metabolic half-life are unknown. Furthermore, there is no information on the metabolic pathways of this compound or the identity of its potential metabolites.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability of this compound (Data Not Available)

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | N/A | N/A |

| Dog | Liver Microsomes | N/A | N/A |

| Human | Liver Microsomes | N/A | N/A |

N/A: Data not available in the public domain.

Preclinical Absorption and Distribution Dynamics

Comprehensive preclinical studies detailing the absorption and distribution of this compound in animal models have not been published. Therefore, critical pharmacokinetic parameters that describe these processes are not known.

Table 2: Illustrative Data Table for Preclinical Pharmacokinetic Parameters of this compound (Data Not Available)

| Species | Bioavailability (%) | Volume of Distribution (Vd, L/kg) | Plasma Protein Binding (%) |

| Rat | N/A | N/A | N/A |

| Dog | N/A | N/A | N/A |

N/A: Data not available in the public domain.

Preclinical Excretion Pathways and Clearance Mechanisms

Preclinical Plasma Protein Binding and Tissue Distribution

Detailed preclinical investigations into the plasma protein binding characteristics and tissue distribution patterns of this compound have not been extensively reported in publicly accessible scientific research. Information regarding the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is not available. Similarly, studies mapping the distribution of the compound into various tissues and organs following administration in animal models have not been published, precluding an analysis of its potential for accumulation in specific sites.

Synthetic Organic Chemistry and Chemical Biology of Moquizone Hydrochloride

Advanced Synthetic Routes for Moquizone (B1676739) Hydrochloride

Multi-Step Synthesis Optimization and Yield Improvement

The optimization of multi-step syntheses is a critical aspect of pharmaceutical manufacturing, aiming to maximize product yield while minimizing waste, cost, and reaction time. beilstein-journals.orgjopcr.com Strategies often involve the meticulous adjustment of reaction parameters such as temperature, solvent, and catalyst concentration, or the implementation of modern technologies like continuous-flow systems. semanticscholar.org These systems can offer superior control over reaction conditions, leading to higher efficiency and safer processes. semanticscholar.org

In the context of Moquizone, a significant improvement in the synthesis has been achieved through the application of modern amidation protocols. Specifically, the acylation step, a key transformation in the molecule's construction, has been optimized. A protocol utilizing N-Bromosuccinimide (NBS) as a mediator for C(sp³)–H amidation has demonstrated a substantial increase in yield. This radical-mediated approach achieves a 92% yield for the acylation, a marked improvement over the 78% yield obtained through more classical synthetic methods. vulcanchem.com This enhancement not only makes the process more efficient but also more economically viable for large-scale production.

| Synthetic Method | Reported Yield | Reference |

|---|---|---|

| Classical Acylation Method | 78% | vulcanchem.com |

| NBS-Mediated C(sp³)–H Amidation | 92% | vulcanchem.com |

Enantioselective and Diastereoselective Synthetic Strategies

Many bioactive molecules exist as stereoisomers, where different spatial arrangements of atoms can lead to vastly different pharmacological effects. rsc.org Therefore, the ability to selectively synthesize a single desired stereoisomer is a key goal in medicinal chemistry. This is achieved through enantioselective and diastereoselective synthesis.

While specific studies detailing the enantioselective or diastereoselective synthesis of Moquizone are not prevalent in publicly available literature, extensive research has been conducted on its core heterocyclic structure, the quinazolinone framework. The 2,3-dihydroquinazolinone scaffold, a close relative, has been synthesized asymmetrically using chiral catalysts. rsc.orgresearchgate.net Chiral phosphoric acids, a class of organocatalysts, have proven effective in catalyzing the enantioselective synthesis of these derivatives, highlighting a potential route for producing chiral analogs of Moquizone. rsc.orgacs.org

Furthermore, diastereoselective strategies often employ multicomponent reactions where stereocenters are set in a controlled manner. An expedient route to creating enantiopure, diastereomeric pyrrolopyrazinoquinazolinones has been developed through a domino quinazolinone rearrangement and subsequent intramolecular cyclization. nih.gov This approach yielded diastereomeric pairs with ratios up to 89:11, which could be separated chromatographically. nih.gov Such methodologies, developed for related scaffolds, provide a strategic blueprint for the potential future development of stereochemically pure Moquizone analogs.

Structure-Activity Relationship (SAR) and Design of Moquizone Hydrochloride Analogs

The systematic investigation of how a molecule's chemical structure relates to its biological activity is known as Structure-Activity Relationship (SAR) analysis. slideshare.netcollaborativedrug.com SAR is a cornerstone of medicinal chemistry, guiding the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net For Moquizone, which acts as a phosphodiesterase (PDE) inhibitor, SAR studies focus on modifying its quinazolinone core and associated substituents to enhance its therapeutic profile.

Rational Design Principles for this compound Derivatives

The rational design of Moquizone analogs involves modifying its distinct structural components: the quinazolinone ring, the N-3 phenyl group, and the C-2 morpholino group. SAR studies on related quinazolinone and quinoline (B57606) compounds have established several key principles. nih.govnih.gov

Quinazolinone Core Substitutions: Modifications on the core bicyclic ring system are crucial. For instance, the introduction of halogen atoms at positions 6 and 8 has been shown to improve the biological activities of quinazolinone derivatives. nih.gov

N-3 Position: The substituent at the N-3 position significantly influences activity. In Moquizone, this is a phenyl group. Modifying this aromatic ring with various electron-donating or electron-withdrawing groups can modulate receptor binding and potency.

C-2 Position: The morpholino group at the C-2 position is critical for Moquizone's choleretic activity. The basic nitrogen of the morpholine (B109124) ring is a key feature. Replacing the morpholine with other heterocyclic systems (e.g., piperidine, pyrrolidine) or acyclic amines can drastically alter the compound's properties. researchgate.net Studies on related quinolones show that alkylated pyrrolidine (B122466) or piperazine (B1678402) rings at a similar position can increase serum half-life and potency. nih.gov

These principles guide medicinal chemists in creating a library of analogs to systematically probe the pharmacophore and identify derivatives with superior characteristics.

| Molecular Position | Structural Modification | Potential Impact on Activity | Basis of Principle |

|---|---|---|---|

| C-2 | Replacement of morpholino ring with other heterocycles (e.g., piperazine) | Alters potency and selectivity; may influence CNS side effects. | General SAR of quinazolines and quinolones. nih.govnih.gov |

| N-3 | Substitution on the phenyl ring | Modulates binding affinity and pharmacokinetic properties. | General SAR of 3-aryl-quinazolinones. nih.gov |

| C-6 / C-8 | Introduction of halogen (e.g., F, Cl) | Can enhance overall potency and absorption. | SAR studies on quinazolinone and quinolone cores. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.comresearchgate.net This in silico technique is a powerful tool in ligand-based drug design, allowing for the prediction of the activity of novel, unsynthesized molecules. researchgate.netacs.org

For quinazoline (B50416) derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, such as phosphatidylinositol 3-kinase (PI3K). japsonline.com In a typical study, a set of quinazoline analogs with known inhibitory activities (IC50 values) is used. Molecular descriptors, which are numerical representations of the molecules' physicochemical properties (e.g., electronic, steric, and thermodynamic properties), are calculated. A mathematical model is then generated using regression techniques.

For example, a statistically robust QSAR model for quinazoline derivatives as PI3K inhibitors was reported with the following equation: pIC50 = 2.515 + 0.000005 (AM1_Eele) + 0.004 (AM1_HF) + 1.170 (AM1_LUMO) − 0.117 (apol) + 0.003 (ASA_H) japsonline.com

Crucially, any QSAR model must be rigorously validated to ensure its predictive power. japsonline.com This involves both internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds not included in the model's creation (yielding an R²pred value). A high value for these statistical metrics indicates a robust and reliable model. japsonline.com

| Validation Parameter | Symbol | Value | Indication |

|---|---|---|---|

| Leave-one-out cross-validation coefficient | q² | 0.6058 | Good internal predictive ability |

| External validation coefficient | R²pred | 0.7725 | Good external predictive ability |

Data derived from a QSAR study on quinazoline derivatives as PI3K inhibitors. japsonline.com

Ligand-Based and Receptor-Based Drug Design Methodologies

The design of novel Moquizone analogs can be approached using two main computational strategies: ligand-based and receptor-based drug design. frontiersin.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of molecules known to bind to the target. Methods include 3D-QSAR and pharmacophore modeling, which identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. benthamscience.com By analyzing a set of active quinazolinone derivatives, a 3D pharmacophore model can be constructed to guide the design of new molecules that fit this model, thereby having a high probability of being active. nih.gov

Receptor-Based Drug Design (SBDD) , or structure-based drug design, is used when the 3D structure of the target protein is available, often from X-ray crystallography. iucr.orgmdpi.com Moquizone is known to inhibit phosphodiesterases (PDEs). The crystal structures of several PDE isoforms (e.g., PDE4, PDE5, PDE9) complexed with inhibitors are available in the Protein Data Bank. mdpi.comacs.org This structural information allows for detailed molecular docking studies, where virtual compounds are fitted into the enzyme's active site to predict their binding orientation and affinity. mdpi.complos.org SBDD enables the design of inhibitors that form specific, high-affinity interactions with key amino acid residues in the active site. For example, in the design of selective PDE9A inhibitors, a key tyrosine residue (Tyr-424) in the active site was targeted to form a hydrogen bond, thereby improving selectivity over other PDE isoforms like PDE1C. acs.org This structure-guided approach is invaluable for optimizing both the potency and selectivity of Moquizone analogs. tandfonline.com

Chemical Derivatization and Scaffold Hopping Approaches for this compound

In the field of medicinal chemistry, the modification of existing active compounds is a cornerstone of drug discovery and development. These modifications, which range from minor chemical alterations (derivatization) to fundamental changes in the core molecular structure (scaffold hopping), are aimed at enhancing potency, improving pharmacokinetic profiles, and securing novel intellectual property. Moquizone, a quinazoline derivative, serves as a relevant scaffold for such explorations due to its established biological activity. evitachem.com This section delves into the synthetic organic chemistry and chemical biology approaches for the chemical derivatization and scaffold hopping of this compound.

Chemical Derivatization of this compound

Chemical derivatization involves the synthesis of analogs by modifying the functional groups of a parent molecule. For moquizone, whose synthesis involves the reaction of 2-phenylquinazolin-4-one with morpholine, several sites on its quinazoline core and morpholine substituent are amenable to chemical modification. evitachem.com The primary strategies for derivatization revolve around common organic reactions such as oxidation, reduction, and substitution. evitachem.com

These transformations allow for a systematic exploration of the structure-activity relationships (SAR), which are crucial for optimizing a lead compound. nih.gov By introducing different functional groups, chemists can alter properties like solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence the molecule's interaction with its biological target.

Key Derivatization Reactions:

Oxidation: The quinazoline nitrogen atoms can be oxidized, typically using agents like hydrogen peroxide or peracids, to yield quinazoline N-oxide derivatives. This modification can impact the electronic properties and metabolic stability of the compound. evitachem.com

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline (B8668462) derivatives using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This alters the planarity and conformation of the heterocyclic core. evitachem.com

Substitution: The morpholine ring presents opportunities for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, enabling a detailed probe of the binding pocket and potentially improving target affinity or selectivity. evitachem.com

The table below summarizes the primary derivatization approaches for the moquizone scaffold.

| Derivatization Strategy | Reagent(s) | Resulting Compound Class | Potential Impact |

| Oxidation | Hydrogen peroxide, Peracids | Quinazoline N-oxide derivatives | Alters electronic properties, metabolic stability |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydroquinazoline derivatives | Modifies ring planarity and conformation |

| Nucleophilic Substitution | Amines, Thiols (under basic conditions) | Morpholine ring-substituted analogs | Explores binding pocket interactions, modifies solubility |

Table 1: Summary of Chemical Derivatization Strategies for Moquizone.

Scaffold Hopping Approaches for this compound

Scaffold hopping is a more radical drug design strategy that involves replacing the central core structure (scaffold) of a molecule with a different, often isofunctional, core. nih.govpsu.edu The goal is to generate structurally novel compounds that retain the desired biological activity of the parent molecule but possess improved properties, such as enhanced potency, better pharmacokinetics, or a novel patent position. psu.edumdpi.com

For moquizone, the 2-phenyl-3-morpholinomethyl-4(3H)-quinazolinone structure is the starting point. A scaffold hopping approach would replace the quinazolinone core with other heterocyclic systems while aiming to maintain the key spatial arrangement of its substituents, particularly the phenyl and morpholinomethyl groups, which are critical for its activity.

Conceptual Scaffold Hopping Strategies:

Heterocycle Replacement: The quinazolinone core could be replaced by other bicyclic or monocyclic heterocycles known to act as "bioisosteres" or privileged scaffolds in medicinal chemistry. The literature on related quinoline derivatives suggests that even minor changes, like altering the position of nitrogen atoms, can significantly impact activity, highlighting the importance of the scaffold's electronic and structural features. researchgate.netdrugdesign.org

Topological Modification: This involves more significant structural changes that go beyond simple heterocyclic substitution. The aim is to mimic the pharmacophore of moquizone with a completely different molecular architecture. nih.gov

The table below presents hypothetical scaffold hopping examples starting from the moquizone quinazolinone core. These examples are based on common scaffolds in medicinal chemistry that could potentially mimic the structural and electronic features of the original core.

| Original Scaffold | Potential Replacement Scaffold | Rationale |

| Quinazolinone | Quinoline | Shares a bicyclic aromatic system; SAR of quinoline analogs is well-studied. researchgate.net |

| Quinazolinone | Benzimidazole | A common privileged structure in drug discovery that can present substituents in a similar 3D orientation. mdpi.com |

| Quinazolinone | Pyrazolopyridine | A different bicyclic heteroaromatic system that can explore alternative hydrogen bonding patterns and vectoral arrangements of substituents. drugdesign.org |

| Quinazolinone | 4-Quinolone | A related heterocyclic class with a broad spectrum of documented biological activities. researchgate.net |

Table 2: Conceptual Scaffold Hopping Approaches from the Moquizone Core.

The successful application of these strategies relies heavily on computational modeling to predict the alignment of new scaffolds within the target's binding site, followed by synthetic execution and biological evaluation to validate the design. dundee.ac.uk Ultimately, both derivatization and scaffold hopping represent powerful tools for the systematic evolution of a lead compound like moquizone into a potential clinical candidate.

Analytical Data Deficit for this compound Prevents Comprehensive Methodological Review

Despite a thorough search of scientific literature and chemical databases, a comprehensive article on the analytical chemistry methodologies for the chemical compound this compound, as per the requested detailed outline, cannot be generated at this time. While this compound is a recognized chemical entity, there is a significant lack of published research detailing its analysis and characterization using modern chromatographic and spectroscopic techniques.

Moquizone, a quinazoline derivative with the chemical formula C₂₀H₂₁N₃O₃, is identified as a choleretic agent, a substance that increases the volume of bile secretion. medchemexpress.comevitachem.com Its hydrochloride salt is registered under CAS number 19395-78-9. evitachem.com The compound was the subject of some toxicological and pharmacological studies in the 1970s. acs.org

However, extensive searches for method development and validation papers—specifically for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), advanced chiral separation techniques, and Mass Spectrometry (MS) applied to this compound—did not yield any relevant results. The body of scientific work required to populate the specified sections of the requested article is not available in the public domain.

It is important to distinguish Moquizone from the similarly named but chemically distinct compound, Moxifloxacin hydrochloride. Moxifloxacin is a widely used fluoroquinolone antibiotic, and in contrast to Moquizone, it is extensively documented in scientific literature with a wealth of data on its analysis by HPLC, UPLC, and other methods. nih.govneliti.comchemrxiv.orgwikipedia.org The initial confusion in search results underscores the importance of precise nomenclature in chemical and pharmaceutical research.

Due to the absence of specific, verifiable research findings on the analytical methodologies for this compound, generating a scientifically accurate and informative article that adheres to the provided structure is not possible without resorting to speculation or irrelevant data from other compounds.

Analytical Chemistry Methodologies for Moquizone Hydrochloride

Spectroscopic Characterization and Quantification of Moquizone (B1676739) Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. denovix.commagritek.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of molecules in solution. nih.gov For a compound like Moquizone hydrochloride, which possesses a complex heterocyclic structure (1-morpholinoacetyl-3-phenyl-2,3-dihydro-4(1H)-quinazolone hydrochloride), NMR would be indispensable for confirming its identity and purity. longdom.org

A typical NMR analysis would involve:

¹H NMR: To identify the number and types of hydrogen atoms (protons) present. The chemical shifts would indicate their electronic environment, and spin-spin coupling patterns would reveal which protons are adjacent to one another, helping to piece together the molecular framework. mdpi.com

¹³C NMR: To determine the number and types of carbon atoms. This technique complements ¹H NMR and helps to confirm the carbon skeleton of the molecule.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish definitive correlations between protons and carbons, confirming the precise assembly of the morpholino, acetyl, and phenylquinazoline moieties. nih.gov

Despite the theoretical utility of NMR for this purpose, specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not reported in the available literature.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Applications

UV-Vis spectrophotometry is a quantitative analytical technique used to measure the absorption of ultraviolet or visible light by a substance. denovix.commt.com It is commonly employed in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) in bulk and dosage forms. derpharmachemica.com The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. bioglobax.com

For the analysis of this compound, a UV-Vis spectrophotometric method would involve:

Selection of Solvent: Identifying a suitable solvent in which the compound is soluble and stable, and which does not absorb in the same wavelength region as the analyte.

Determination of λmax: Scanning a dilute solution of this compound across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). nih.gov This wavelength provides the highest sensitivity and is used for quantitative measurements.

Method Validation: Validating the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and range to ensure it is suitable for its intended purpose. derpharmachemica.com

While UV-Vis spectrophotometry is a standard technique for compounds containing chromophores like the quinazolinone ring system, specific studies detailing the λmax, molar absorptivity, and validated quantitative methods for this compound are absent from the reviewed literature.

Other Advanced Analytical Techniques for this compound

Beyond NMR and UV-Vis, a variety of other advanced analytical techniques would be essential for a comprehensive characterization and quality control of this compound. These hyphenated techniques, which couple separation with detection, offer high sensitivity and selectivity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation, quantification, and purity assessment of pharmaceutical compounds. longdom.org An HPLC method for this compound would typically be coupled with a UV detector set at the compound's λmax. This would allow for the separation of Moquizone from any impurities or degradation products. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry. openmedicinalchemistryjournal.com LC-MS would provide unequivocal identification of Moquizone based on its mass-to-charge ratio and would be invaluable for identifying unknown impurities and studying its metabolic fate.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound or its derivatives are sufficiently volatile and thermally stable, GC-MS could also be employed for analysis.

While these techniques are standard in modern pharmaceutical analysis, no specific, validated methods for this compound have been published in the available scientific literature. mt.combioglobax.com Research on the analytical methodologies for various other quinazolinone derivatives has been conducted, but direct application or data for this compound is not documented. openmedicinalchemistryjournal.comnih.govmdpi.com

Computational and Theoretical Studies on Moquizone Hydrochloride

Molecular Docking and Molecular Dynamics Simulations of Moquizone (B1676739) Hydrochloride Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as moquizone hydrochloride, and a macromolecular target, typically a protein. unirioja.esnih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com For this compound, a compound known for its choleretic effects, molecular docking could be used to investigate its binding to key proteins involved in bile acid synthesis and regulation. evitachem.com Potential targets could include enzymes in the cytochrome P450 family or nuclear receptors that regulate the expression of genes involved in bile metabolism.

A hypothetical docking study of moquizone against a target protein would yield results that can be tabulated to compare its binding affinity with that of known substrates or inhibitors.

Table 1: Example of a Hypothetical Molecular Docking Analysis for Moquizone This table is illustrative and does not represent published experimental data.

| Target Protein | Moquizone Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Bile acid receptor (FXR) | -8.5 | Arg264, His447 |

| CYP7A1 | -7.9 | Phe215, Met368 |

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the stability of the ligand's binding pose, and the specific atomic interactions that maintain the complex. nih.govmdpi.com An MD simulation of a moquizone-protein complex would reveal the stability of the initial docked pose, fluctuations in the protein structure upon binding, and the role of water molecules in mediating interactions. mdpi.commdpi.com

The results of an MD simulation are often analyzed by measuring parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Mechanics and Quantum Chemistry Calculations

Quantum mechanics (QM) and quantum chemistry calculations provide a fundamental understanding of the electronic structure, reactivity, and properties of molecules. arxiv.orgyoutube.com These methods solve the Schrödinger equation for a given molecule to determine its electron distribution and energy levels. youtube.comyoutube.com For this compound, QM calculations can be used to:

Determine the three-dimensional structure and conformational preferences of the molecule with high accuracy.

Calculate electronic properties such as the distribution of partial charges on each atom, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding its reactivity and non-covalent interactions with its biological target.

Model reaction mechanisms , for instance, how moquizone might be metabolized by drug-metabolizing enzymes.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be particularly powerful, treating the ligand (moquizone) and the active site of the enzyme with high-level QM theory while the rest of the protein and solvent are treated with more computationally efficient MM force fields. nih.gov

Table 2: Example of Hypothetical Quantum Chemical Properties of Moquizone This table is illustrative and does not represent published experimental data.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| Dipole Moment | 3.8 D | Indicates molecular polarity and influences solubility |

In Silico Prediction of Pharmacological Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, a process crucial for early-stage drug development. nih.govmdpi.com Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict these properties based on the molecule's chemical structure.

For this compound, a comprehensive in silico ADMET profile could be generated to predict its drug-like properties. researchgate.netjchemlett.com This would involve calculating various physicochemical and pharmacokinetic parameters.

Table 3: Example of a Predicted In Silico ADMET Profile for Moquizone This table is illustrative and does not represent published experimental data.

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| Distribution | ||

| Plasma Protein Binding | ~90% | Influences the free fraction of the drug |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Toxicity | ||

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics combines computer and information science to analyze chemical data, identify structure-activity relationships, and design novel compounds. researchgate.net In the context of this compound research, cheminformatics approaches could include:

Similarity Searching: Identifying other compounds with similar chemical structures in large databases to explore potential off-target effects or new therapeutic indications.

QSAR Modeling: If a dataset of related quinazoline (B50416) derivatives with measured biological activity were available, a QSAR model could be built to correlate specific structural features with their choleretic activity. This model could then be used to design new, more potent analogs.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the essential structural features of moquizone required for its biological activity. This model serves as a template for virtual screening of compound libraries to find new molecules with potentially similar effects.

These data-driven methods leverage the vast amount of existing chemical and biological data to guide future research directions for moquizone and related compounds. researchgate.net

Translational Research Perspectives and Future Directions for Moquizone Hydrochloride

Novel Preclinical Model Systems for Moquizone (B1676739) Hydrochloride Evaluation

The evaluation of compounds like Moquizone hydrochloride, which is noted to have both hepatobiliary and cardiac effects, presents challenges for traditional preclinical models. evitachem.com Standard rodent models often fail to fully replicate human physiology, particularly concerning cardiac functions and the complexities of drug-induced liver injury, limiting their predictive power for clinical outcomes. oup.comfrontiersin.org This translational gap has led to high failure rates in clinical trials, underscoring the need for more sophisticated and human-relevant model systems. nih.gov

Future research on this compound would benefit significantly from the adoption of advanced preclinical platforms. These innovative systems offer a more nuanced understanding of a drug's effects.

Organ-on-a-Chip (OOC) Technology : Microfluidic devices that culture human cells in a 3D matrix can simulate the function of human organs. oup.com For this compound, a "liver-on-a-chip" could model its choleretic action and assess potential hepatotoxicity with greater accuracy than animal models. oup.com Furthermore, multi-organ chips could simultaneously evaluate its effects on both liver and cardiac tissues, providing integrated data on its dual activities.

3D Spheroids and Organoids : These three-dimensional cell culture systems can better mimic the complex architecture and cell-cell interactions of native tissues. nih.gov Liver spheroids could be used to study the mechanisms of bile production stimulated by this compound, while cardiac spheroids could elucidate the pathways underlying its effects on the heart. nih.govnih.gov

Specialized Animal Models : While acknowledging their limitations, specific animal models remain valuable. For cholestatic effects, models such as the ethinyl estradiol-treated rat, which simulates cholestasis of pregnancy, or the common bile duct ligation model could be employed to study the efficacy of this compound. elsevier.es For its cardiac effects, transgenic zebrafish models are increasingly used for high-throughput screening of small molecules affecting cardiovascular development and function. oup.com

A crucial aspect of improving preclinical evaluation is the harmonization of study designs, including standardized dosing schemes, endpoints, and analytical techniques to ensure that results are reproducible and comparable across different studies. nih.gov The use of immunocompetent models is also becoming critical, especially for understanding inflammatory responses associated with drug-induced liver injury. ahajournals.org

Integration of Omics Technologies in this compound Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of molecular changes within a biological system in response to a drug. nih.govresearchgate.net Integrating these powerful tools into the study of this compound could unlock a deeper understanding of its mechanism of action, identify biomarkers for its effects, and explain inter-individual variability in response.

Pharmacogenomics : Genetic variations in drug transporters can significantly influence a person's susceptibility to drug-induced cholestasis. nih.govnih.gov Pharmacogenomic studies could identify specific polymorphisms in transporter genes (such as BSEP, MRP2, or MDR3) that may alter the disposition and efficacy of this compound, paving the way for personalized medicine approaches. nih.gov Nuclear receptors like PXR and CAR, which regulate these transporters, are also key targets for investigation. researchgate.net

Transcriptomics and Metabolomics : These technologies can reveal how this compound modulates gene expression and metabolic pathways. Transcriptomics can identify the genes whose expression is altered in liver cells upon treatment, while metabolomics can measure changes in the concentrations of bile acids and other metabolites. mdpi.com This dual approach can elucidate the specific molecular pathways involved in its choleretic effect. nih.govjst.go.jp For example, studies on other choleretic agents have used these techniques to understand their impact on bile acid synthesis and transport. jst.go.jp

Proteomics : This involves the large-scale study of proteins. In the context of this compound, proteomics could be used to identify the direct protein targets of the drug or its metabolites. Mass spectrometry-based proteomics can provide a global profile of protein changes in liver and heart cells, offering insights into both desired therapeutic effects and potential toxicity mechanisms. nih.govnih.gov

By combining these omics approaches, researchers can build comprehensive models of the biological impact of this compound, moving beyond a simple functional description to a detailed mechanistic understanding. nih.gov

Artificial Intelligence and Machine Learning Applications in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by processing vast and complex datasets to identify patterns and make predictions. wjgnet.comcuestionesdefisioterapia.com These technologies have significant potential to accelerate and refine the research and development of compounds like this compound, particularly within the field of gastroenterology and hepatology. nih.govclario.com

The application of AI/ML could address several key areas in this compound research:

Mechanism of Action Elucidation : AI algorithms can integrate multi-omics data (genomics, proteomics, etc.) to generate hypotheses about a compound's mechanism of action. nih.gov For this compound, ML models could analyze changes in gene expression and protein levels after treatment to predict the signaling pathways it modulates.

Drug Repurposing and Analogue Design : AI can screen existing compounds against new targets to identify potential new therapeutic uses. An AI model could analyze the structural features of this compound to predict its activity against other biological targets, suggesting new indications. Furthermore, generative AI models can design novel molecular structures based on this compound, proposing new analogues with potentially improved efficacy or a better side-effect profile.

Predictive Toxicology : ML models can be trained on data from preclinical safety assays to predict potential toxicities, such as drug-induced liver injury. nih.gov Applying such a model to this compound and its derivatives could help prioritize candidates with a lower risk of adverse effects early in the development process.

Advanced Image Analysis : In preclinical studies, AI-powered tools, particularly convolutional neural networks (CNNs), can analyze histology and medical imaging data with high accuracy. nih.gov This could be used to quantify the effects of this compound on liver tissue in animal models or to assess cardiac function from imaging studies, providing more objective and reproducible results. clario.com

By leveraging AI, the investigation of this compound can become more efficient, predictive, and insightful, helping to bridge the gap from preclinical findings to potential clinical applications.

Prospects for Interdisciplinary Research in this compound Science

Complex challenges in medicine, such as understanding drugs with multiple systemic effects, cannot be solved by a single discipline. mdpi.com Interdisciplinary research, which integrates knowledge, techniques, and perspectives from different scientific fields, is essential for advancing the science of compounds like this compound. uts.edu.au The study of hepatobiliary diseases, for instance, has greatly benefited from collaborations between cell biologists, geneticists, immunologists, and clinicians. researchgate.netcancer.gov

A successful research program for this compound would require a team-based approach that unites investigators from various fields:

Chemistry and Pharmacology : Medicinal chemists can synthesize new analogues of this compound, while pharmacologists can characterize their activity and mechanism of action using advanced preclinical models. evitachem.comvulcanchem.com

Hepatology and Cardiology : Clinical specialists in liver and heart diseases can provide crucial insights into the clinical relevance of preclinical findings and help design studies that address unmet medical needs.

Computational Biology and Data Science : Experts in bioinformatics and AI are needed to analyze the large datasets generated by omics technologies and to build predictive models of the drug's effects. cancer.gov

Toxicology and Pathology : These disciplines are critical for assessing the safety profile of this compound and for interpreting tissue-level changes observed in preclinical studies.

This type of collaborative network fosters innovation and ensures that research is both scientifically rigorous and clinically relevant. cancer.gov By breaking down silos between disciplines, a more comprehensive and nuanced understanding of this compound's dual hepatobiliary and cardiac actions can be achieved, ultimately accelerating its path through translational research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.